REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=2)=[CH:4][CH:3]=1.[C:20](Cl)(Cl)=[O:21]>C1(C)C=CC=CC=1>[Cl:13][C:12]1[C:7]([O:6][C:5]2[CH:18]=[CH:19][C:2]([N:1]=[C:20]=[O:21])=[CH:3][CH:4]=2)=[N:8][CH:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:11]=1
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Name
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|
Quantity
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0.45 g
|
Type
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reactant
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Smiles
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NC1=CC=C(OC2=NC=C(C=C2Cl)C(F)(F)F)C=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the volatile portion under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |